N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine
Description
N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a triazole ring and a chloromethoxyphenyl group, making it a molecule of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O/c1-4-19(10-12-9-18(2)17-16-12)8-11-6-5-7-13(20-3)14(11)15/h5-7,9H,4,8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSZNBODGZYXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C(=CC=C1)OC)Cl)CC2=CN(N=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine typically involves multi-step organic reactions. One common method includes the alkylation of 2-chloro-3-methoxybenzyl chloride with 1-methyl-1H-1,2,3-triazole-4-methanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]methanamine
- **N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]propanamine
Uniqueness
N-[(2-chloro-3-methoxyphenyl)methyl]-N-[(1-methyltriazol-4-yl)methyl]ethanamine is unique due to its specific combination of a chloromethoxyphenyl group and a triazole ring
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
